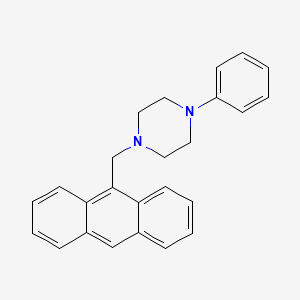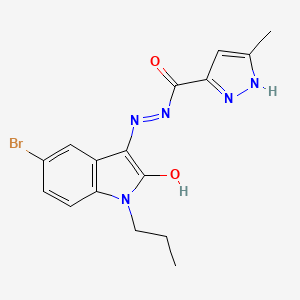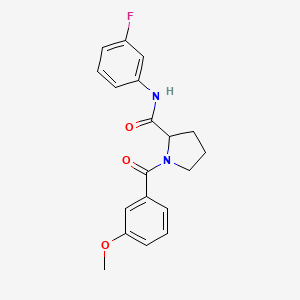
3-(3-chlorophenyl)-3-(3-hydroxyphenyl)-N-methyl-N-(2-pyrazinylmethyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-chlorophenyl)-3-(3-hydroxyphenyl)-N-methyl-N-(2-pyrazinylmethyl)propanamide, also known as CP-96,345, is a compound that belongs to the class of substances called nociceptin/orphanin FQ receptor (NOP) agonists. NOP is a G protein-coupled receptor that is involved in the regulation of pain, anxiety, and stress responses. CP-96,345 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Wirkmechanismus
3-(3-chlorophenyl)-3-(3-hydroxyphenyl)-N-methyl-N-(2-pyrazinylmethyl)propanamide acts as a selective agonist of the NOP receptor, which is involved in the regulation of pain, anxiety, and stress responses. NOP receptor activation leads to the inhibition of neurotransmitter release, which results in the modulation of pain perception, anxiety, and stress responses.
Biochemical and Physiological Effects:
3-(3-chlorophenyl)-3-(3-hydroxyphenyl)-N-methyl-N-(2-pyrazinylmethyl)propanamide has been shown to have anxiolytic, antidepressant, and antinociceptive effects in animal models. It has also been shown to reduce drug-seeking behavior in animal models of addiction. 3-(3-chlorophenyl)-3-(3-hydroxyphenyl)-N-methyl-N-(2-pyrazinylmethyl)propanamide has been shown to increase the release of dopamine in the brain, which may contribute to its antidepressant and antinociceptive effects.
Vorteile Und Einschränkungen Für Laborexperimente
3-(3-chlorophenyl)-3-(3-hydroxyphenyl)-N-methyl-N-(2-pyrazinylmethyl)propanamide has the advantage of being a selective agonist of the NOP receptor, which allows for the specific modulation of pain, anxiety, and stress responses. However, its use in lab experiments is limited by its potential toxicity and the need for specialized equipment and expertise in handling and administering the compound.
Zukünftige Richtungen
Future research on 3-(3-chlorophenyl)-3-(3-hydroxyphenyl)-N-methyl-N-(2-pyrazinylmethyl)propanamide could focus on its potential therapeutic applications in various neurological and psychiatric disorders, including anxiety, depression, and drug addiction. Additionally, further studies could investigate the potential toxicity and safety of the compound, as well as its pharmacokinetics and pharmacodynamics.
Synthesemethoden
3-(3-chlorophenyl)-3-(3-hydroxyphenyl)-N-methyl-N-(2-pyrazinylmethyl)propanamide can be synthesized using a multi-step process that involves the reaction of 3-chlorobenzoyl chloride with 3-hydroxybenzylamine to form 3-chlorophenyl-3-hydroxybenzylamide. The resulting compound is then reacted with N-methyl-N-(2-pyrazinylmethyl)amine in the presence of a base to form 3-(3-chlorophenyl)-3-(3-hydroxyphenyl)-N-methyl-N-(2-pyrazinylmethyl)propanamide.
Wissenschaftliche Forschungsanwendungen
3-(3-chlorophenyl)-3-(3-hydroxyphenyl)-N-methyl-N-(2-pyrazinylmethyl)propanamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have anxiolytic, antidepressant, and antinociceptive effects in animal models. 3-(3-chlorophenyl)-3-(3-hydroxyphenyl)-N-methyl-N-(2-pyrazinylmethyl)propanamide has also been studied for its potential use in treating drug addiction and withdrawal symptoms.
Eigenschaften
IUPAC Name |
3-(3-chlorophenyl)-3-(3-hydroxyphenyl)-N-methyl-N-(pyrazin-2-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O2/c1-25(14-18-13-23-8-9-24-18)21(27)12-20(15-4-2-6-17(22)10-15)16-5-3-7-19(26)11-16/h2-11,13,20,26H,12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVGWLZJOWRZTLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NC=CN=C1)C(=O)CC(C2=CC(=CC=C2)O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-chlorophenyl)-3-(3-hydroxyphenyl)-N-methyl-N-(2-pyrazinylmethyl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-({[3-(1H-imidazol-1-yl)propyl]amino}methyl)phenoxy]-3-(4-morpholinyl)-2-propanol](/img/structure/B5972338.png)

![6-anilino[1,2,5]oxadiazolo[3,4-b]pyrazin-5(4H)-one](/img/structure/B5972346.png)

![1-(2-pyridinyl)-2-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5972368.png)
![3-methoxy-N-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide](/img/structure/B5972374.png)

![4-[6-(4-butyryl-1-piperazinyl)-4-pyrimidinyl]morpholine](/img/structure/B5972385.png)

![2-{[3-(2-hydroxyethyl)-4-(4-methoxy-2,3-dimethylbenzyl)-1-piperazinyl]methyl}-4-methoxyphenol](/img/structure/B5972398.png)
![4-methyl-N-{3-[(2-methylbenzoyl)amino]phenyl}-1-naphthamide](/img/structure/B5972420.png)
![1-{1-[1-(isopropoxyacetyl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}ethanol](/img/structure/B5972422.png)
![2-[4-(cyclohexylmethyl)-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B5972428.png)
